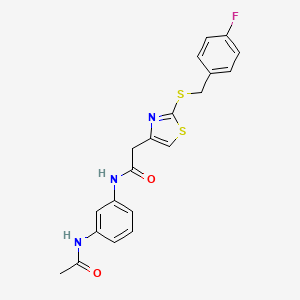
N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S2 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a unique molecular structure that includes acetamide and thiazole moieties. Its potential applications in medicinal chemistry, particularly in drug development, have garnered attention due to its biological activity, especially as an enzyme inhibitor. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is C20H18FN3O2S2, with a molecular weight of 415.5 g/mol. The presence of functional groups such as acetamido and thiazole suggests significant potential for biological interactions.
Preliminary studies indicate that this compound may act as an inhibitor of glutamate decarboxylase (GAC), an enzyme critical for neurotransmitter regulation in the central nervous system. This inhibition could have implications for treating neurological disorders where GAC plays a pivotal role.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against GAC, suggesting a structure-activity relationship (SAR) where modifications to substituents can enhance efficacy while minimizing off-target effects.
Anticancer Activity
A related class of compounds has shown promising results against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated high in vitro potency against resistant cancer types, including melanoma and chronic myeloid leukemia (CML). These compounds induce cell death through mechanisms involving apoptosis and autophagy .
Research Findings and Case Studies
The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting a suitable thioamide with a haloketone under basic conditions.
- Introduction of the Acetamido Group : This can be achieved through acylation reactions.
- Attachment of the Fluorobenzyl Group : A nucleophilic substitution reaction where fluorobenzylthiol reacts with an electrophile is commonly employed.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c1-13(25)22-16-3-2-4-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNOWPLQDEQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














